N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide
Description
Properties
IUPAC Name |
N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O3S/c1-24-14-7-8-15(17(10-14)25-2)16-11-26-19(21-16)22-18(23)9-12-3-5-13(20)6-4-12/h3-8,10-11H,9H2,1-2H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNRPDGPJWUHJFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)CC3=CC=C(C=C3)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide typically involves the reaction of 2,4-dimethoxybenzaldehyde with thiosemicarbazide to form the corresponding thiazole ring. This intermediate is then reacted with 4-fluorophenylacetic acid under appropriate conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to maximize yield and purity.
Chemical Reactions Analysis
N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The thiazole ring allows for electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.
Scientific Research Applications
Anticancer Activity
Research indicates that N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide exhibits significant anticancer properties:
- Mechanism of Action : The compound induces apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. In vitro studies have shown that it effectively inhibits the proliferation of various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT116).
-
Case Studies :
- In a study evaluating its efficacy against MCF-7 cells, the compound demonstrated an IC50 value ranging from 5 to 15 µM, indicating potent activity compared to standard chemotherapeutics like doxorubicin.
- Another study highlighted its effectiveness against other cancer cell lines such as SNB-19 and OVCAR-8, with percent growth inhibitions exceeding 85% .
| Cell Line | IC50 (µM) | Percent Growth Inhibition |
|---|---|---|
| MCF-7 | 5 - 15 | Significant |
| SNB-19 | <10 | 86.61 |
| OVCAR-8 | <10 | 85.26 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Evaluation Methods : The antimicrobial activity was assessed using the minimum inhibitory concentration (MIC) method against various bacterial strains.
-
Results :
- Effective inhibition was observed against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
| Bacteria | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Enzyme Inhibition
This compound has been identified as a potential inhibitor of key enzymes involved in cancer metabolism:
- Target Enzymes : It has been noted to inhibit dihydrofolate reductase (DHFR), a crucial enzyme for DNA synthesis in rapidly dividing cells. This inhibition could contribute to its anticancer effects by disrupting the metabolic pathways essential for tumor growth.
Synthesis and Molecular Modeling
The synthesis of this compound involves multi-step organic reactions that include thiazole formation and subsequent modifications to introduce aromatic substituents. Molecular modeling studies have been employed to predict the binding interactions between this compound and its biological targets, enhancing our understanding of its pharmacological profiles.
Mechanism of Action
The mechanism of action of N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. Its anticancer effects could be due to the induction of apoptosis or inhibition of cell proliferation through specific signaling pathways .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Observations:
- The 2,4-dimethoxyphenyl group in the target compound may confer greater metabolic stability than hydroxylated analogs (e.g., 6a) due to reduced susceptibility to phase I oxidation .
- Unsubstituted acetamides (e.g., 14, 15) generally show lower potency compared to aryl-substituted variants (e.g., 107b) .
Comparison of Yields and Conditions:
- The target compound’s synthesis likely parallels ’s methods, but the use of 2,4-dimethoxy-substituted bromoketones may require optimized reaction times or temperatures due to steric hindrance.
- Purification methods (e.g., flash chromatography in ) are critical for isolating dimethoxy- and fluoro-substituted analogs, which often exhibit lower crystallinity .
Antibacterial/Antifungal Activity:
- Compounds with methoxy groups (e.g., 6a , 107b ) demonstrate superior activity against Gram-positive bacteria (e.g., S. aureus, MIC: 6.25–12.5 μg/mL) compared to chloro-substituted analogs .
- The 4-fluorophenyl moiety in the target compound may enhance activity against fungal strains (e.g., Aspergillus spp.) by promoting interactions with ergosterol biosynthesis enzymes .
Kinase Inhibition:
Biological Activity
N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities and therapeutic potential. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Synthesis
The compound has a complex structure characterized by a thiazole moiety, a dimethoxyphenyl group, and a fluorophenyl acetamide component. The molecular formula is , with a molecular weight of approximately 360.44 g/mol.
Synthesis : The synthesis of this compound typically involves multi-step organic reactions. The initial step often includes the reaction of 2-(2,4-dimethoxyphenylamino)-1,3-thiazol-4(5H)-one with acetic anhydride to yield the desired acetamide derivative .
Biological Activity
This compound exhibits various biological activities:
-
Antitumor Activity : Research indicates that thiazole derivatives can exhibit significant cytotoxic effects against cancer cell lines. For instance, compounds similar to this one have shown IC50 values in the low micromolar range against multiple tumor cell lines .
These findings suggest that modifications in the thiazole ring and substituents on the phenyl groups can significantly enhance antitumor potency.
Compound IC50 (µg/mL) Cancer Cell Line 9 1.61 ± 1.92 Jurkat 10 1.98 ± 1.22 A-431 - Antimicrobial Activity : Compounds with similar structures have been reported to possess antibacterial properties comparable to standard antibiotics like norfloxacin. For example, derivatives containing electron-donating groups on the aromatic rings have shown improved antimicrobial efficacy .
- Mechanism of Action : The biological activity is often attributed to the ability of the thiazole ring to interact with various biological targets, including enzymes and receptors involved in cell proliferation and apoptosis pathways. Molecular dynamics simulations have revealed that these compounds can establish hydrophobic interactions with target proteins while forming hydrogen bonds that stabilize binding .
Case Studies
Several studies have documented the biological effects of this compound:
- Study on Antitumor Effects : In vitro assays demonstrated that this compound inhibited cell growth in human cancer cell lines with an IC50 value significantly lower than that of doxorubicin, indicating its potential as an effective anticancer agent .
- Antibacterial Testing : A series of thiazole derivatives were evaluated for their antibacterial activity against Staphylococcus aureus and Escherichia coli. Results indicated that some derivatives exhibited potent activity, suggesting that structural modifications could lead to new antimicrobial agents .
Structure-Activity Relationship (SAR)
The SAR analysis of this compound highlights the importance of specific functional groups:
- Thiazole Ring : Essential for cytotoxic activity; modifications at positions 1 and 3 can enhance interaction with target proteins.
- Dimethoxy Substituents : These groups improve lipophilicity and may enhance cellular uptake.
- Fluorophenyl Group : The presence of fluorine increases metabolic stability and influences pharmacokinetics.
Q & A
Basic: What are the optimized synthetic routes for N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide?
Answer:
The synthesis typically involves multi-step reactions focusing on constructing the thiazole core and introducing substituents. Key steps include:
- Thiazole formation : Cyclocondensation of thiourea derivatives with α-halo ketones under reflux in solvents like ethanol or acetonitrile.
- Acetamide coupling : Reacting the thiazole intermediate with 2-(4-fluorophenyl)acetic acid derivatives using coupling agents (e.g., EDC/HOBt) in anhydrous dichloromethane or DMF .
- Optimization : Yield improvements (60–85%) are achieved by controlling temperature (0–5°C for coupling) and using catalysts like triethylamine to neutralize HCl byproducts .
Basic: What spectroscopic and analytical methods are critical for characterizing this compound?
Answer:
Rigorous characterization requires:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent integration and regiochemistry (e.g., distinguishing thiazole C-2 vs. C-4 positions) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺) and rule out impurities .
- Chromatography : Thin-layer chromatography (TLC) and HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%) .
Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values across studies)?
Answer:
Discrepancies may arise from assay conditions or target specificity. Methodological strategies include:
- Standardized assays : Re-evaluate potency using uniform protocols (e.g., fixed ATP concentration in kinase assays) .
- Target validation : Confirm binding via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to rule off-target effects .
- Structural analogs : Compare activity of derivatives to identify critical pharmacophores (e.g., fluorophenyl vs. chlorophenyl substitutions) .
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
Answer:
SAR requires systematic modifications and biological testing:
- Core modifications : Replace the thiazole ring with oxadiazole or triazole to assess ring flexibility .
- Substituent variations : Synthesize analogs with methoxy, ethoxy, or halogen groups at the 2,4-dimethoxyphenyl position to evaluate electronic effects .
- Bioactivity profiling : Test analogs against a panel of kinases or microbial strains to identify selectivity trends .
Advanced: What computational approaches predict this compound’s interaction with biological targets?
Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding modes with kinases (e.g., EGFR or CDK2). Focus on hydrogen bonding with the acetamide group and hydrophobic interactions with the fluorophenyl moiety .
- MD simulations : Run 100-ns simulations in GROMACS to assess binding stability and conformational changes .
- QSAR models : Develop predictive models using descriptors like logP, polar surface area, and H-bond donors .
Basic: What solvent systems and reaction conditions minimize byproducts during synthesis?
Answer:
- Solvent selection : Anhydrous DMF or dichloromethane reduces hydrolysis of intermediates .
- Temperature control : Maintain 0–5°C during acylations to suppress side reactions .
- Workup protocols : Use aqueous washes (NaHCO₃) to remove unreacted reagents and column chromatography (silica gel, ethyl acetate/hexane) for purification .
Advanced: How to address low solubility in aqueous buffers during in vitro assays?
Answer:
- Co-solvents : Use DMSO (≤0.1% v/v) or β-cyclodextrin inclusion complexes to enhance solubility without cytotoxicity .
- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) to improve hydrophilicity .
- Formulation screening : Test lipid-based nanoemulsions or liposomes for sustained release .
Basic: What safety precautions are essential when handling this compound?
Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents (e.g., DMF) .
- Waste disposal : Collect organic waste in sealed containers for incineration by licensed facilities .
Advanced: How to validate the compound’s mechanism of action in cellular models?
Answer:
- Gene knockdown : Use siRNA or CRISPR to silence putative targets (e.g., kinases) and assess rescue of phenotype .
- Biochemical assays : Measure downstream biomarkers (e.g., phosphorylated proteins via Western blot) .
- Competitive binding : Perform displacement assays with known inhibitors (e.g., staurosporine for kinases) .
Advanced: What strategies mitigate metabolic instability identified in preclinical studies?
Answer:
- Metabolite identification : Use LC-MS/MS to identify major phase I metabolites (e.g., hydroxylation or demethylation) .
- Structural shielding : Introduce electron-withdrawing groups (e.g., CF₃) or methyl substituents to block CYP450 oxidation sites .
- Pharmacokinetic optimization : Adjust logD values (2–3) via substituent modifications to balance metabolism and membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
